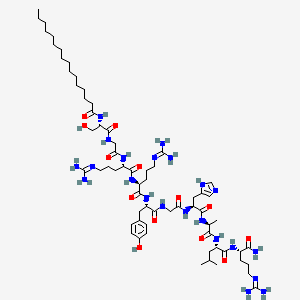
palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 is a synthetic peptide known for its role as a protease-activated receptor 4 (PAR4) antagonist. This compound is often referred to as a pepducin, which is a lipidated peptide that mimics intracellular loops of G-protein-coupled receptors (GPCRs). It has been studied for its potential therapeutic applications, particularly in the context of platelet aggregation and cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection Steps: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a base like piperidine.
Cleavage from Resin: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
Analyse Chemischer Reaktionen
Types of Reactions
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine and histidine residues.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of dityrosine cross-links, while reduction would yield free thiol groups .
Wissenschaftliche Forschungsanwendungen
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 has been extensively studied for its applications in various fields:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor interactions.
Medicine: Explored as a therapeutic agent for preventing platelet aggregation and reducing myocardial injury.
Wirkmechanismus
The primary mechanism of action of palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 involves its antagonistic effect on PAR4. By mimicking the third intracellular loop of PAR4, it inhibits the receptor’s activation and subsequent signaling pathways. This leads to reduced platelet aggregation and protection against systemic platelet activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl-Gly-Arg-Gly-Asp-Ser: Another pepducin with similar lipidation but different peptide sequence.
Palmitoyl-Arg-Gly-Asp-Ser: Known for its role in cell adhesion and signaling.
Uniqueness
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 is unique due to its specific sequence and lipidation, which confer distinct biological activities. Its ability to selectively inhibit PAR4 without agonist activity makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C65H112N22O13 |
|---|---|
Molekulargewicht |
1409.7 g/mol |
IUPAC-Name |
N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C65H112N22O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24-52(90)83-51(38-88)58(96)78-36-53(91)81-46(22-19-30-75-64(69)70)59(97)85-47(23-20-31-76-65(71)72)60(98)87-49(33-42-25-27-44(89)28-26-42)57(95)77-37-54(92)82-50(34-43-35-73-39-79-43)61(99)80-41(4)56(94)86-48(32-40(2)3)62(100)84-45(55(66)93)21-18-29-74-63(67)68/h25-28,35,39-41,45-51,88-89H,5-24,29-34,36-38H2,1-4H3,(H2,66,93)(H,73,79)(H,77,95)(H,78,96)(H,80,99)(H,81,91)(H,82,92)(H,83,90)(H,84,100)(H,85,97)(H,86,94)(H,87,98)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76)/t41-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI-Schlüssel |
HYVVLYYGZHMEJW-JMDYEWFISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



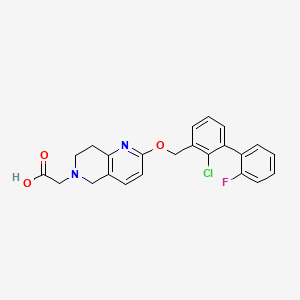

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
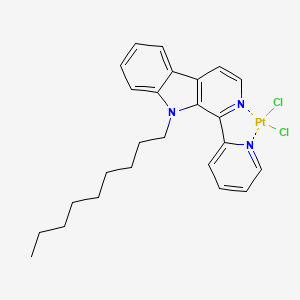
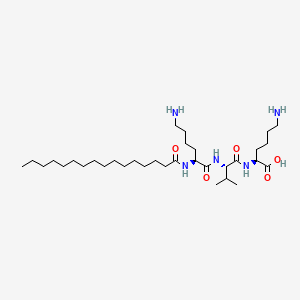
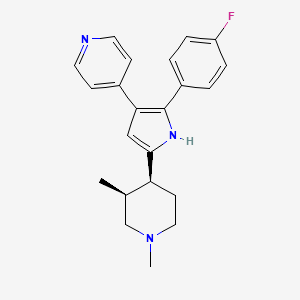




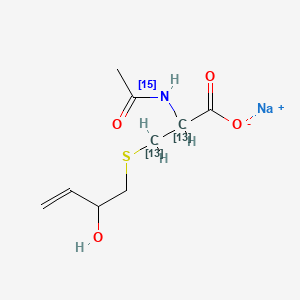
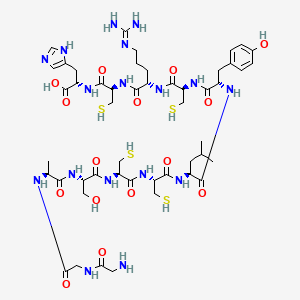
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)
